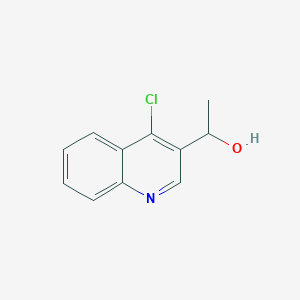
1-(4-Chloroquinolin-3-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chloroquinolin-3-yl)ethanol is a chemical compound belonging to the quinoline family, which consists of nitrogen-containing bicyclic compounds. Quinoline derivatives are widely used in various fields such as medicine, food, catalysts, dyes, materials, and electronics
準備方法
Synthetic Routes and Reaction Conditions: 1-(4-Chloroquinolin-3-yl)ethanol can be synthesized through several synthetic routes. One common method involves the reaction of 4-chloroquinoline with ethylene oxide under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, and is conducted at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality and yield.
化学反応の分析
1-(4-Chloroquinolin-3-yl)ethanol undergoes various types of chemical reactions, including oxidation, reduction, and substitution.
Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide. The major product formed is 1-(4-chloroquinolin-3-yl)ethanoic acid.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reduction of this compound results in the formation of 1-(4-chloroquinolin-3-yl)ethane.
Substitution: Substitution reactions involving this compound typically involve nucleophilic substitution, where a nucleophile replaces the chlorine atom. Common reagents used in these reactions include sodium hydroxide (NaOH) and potassium iodide (KI). The major products formed from these reactions are various quinoline derivatives.
科学的研究の応用
1-(4-Chloroquinolin-3-yl)ethanol has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex quinoline derivatives
Biology: In biological research, this compound is utilized in the study of enzyme inhibition and receptor binding assays. Its unique structure allows for the exploration of biological pathways and the development of new therapeutic agents.
Medicine: Medically, this compound has shown potential as an antimalarial, antimicrobial, and anticancer agent. Its derivatives are being investigated for their efficacy in treating various diseases, including malaria and cancer.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility makes it a valuable compound in the manufacturing of various materials.
作用機序
The mechanism by which 1-(4-Chloroquinolin-3-yl)ethanol exerts its effects involves its interaction with molecular targets and pathways. The compound's unique structure allows it to bind to specific receptors and enzymes, leading to the modulation of biological processes. For example, in the case of antimalarial activity, this compound interferes with the heme detoxification pathway in malaria parasites, leading to their death.
類似化合物との比較
1-(4-Chloroquinolin-3-yl)ethanol is compared with other similar compounds, such as 1-(7-chloroquinolin-4-yl)ethanol and 1-(quinolin-3-yl)ethanol. While these compounds share structural similarities, this compound exhibits unique properties that make it particularly useful in specific applications. For instance, its chlorine atom provides enhanced reactivity and binding affinity compared to its non-chlorinated counterparts.
List of Similar Compounds
1-(7-chloroquinolin-4-yl)ethanol
1-(quinolin-3-yl)ethanol
1-(4-methylquinolin-3-yl)ethanol
1-(8-hydroxyquinolin-3-yl)ethanol
特性
分子式 |
C11H10ClNO |
|---|---|
分子量 |
207.65 g/mol |
IUPAC名 |
1-(4-chloroquinolin-3-yl)ethanol |
InChI |
InChI=1S/C11H10ClNO/c1-7(14)9-6-13-10-5-3-2-4-8(10)11(9)12/h2-7,14H,1H3 |
InChIキー |
WWMVAJGRRMEIRA-UHFFFAOYSA-N |
正規SMILES |
CC(C1=C(C2=CC=CC=C2N=C1)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


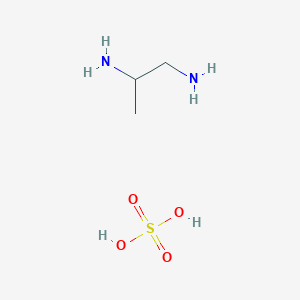
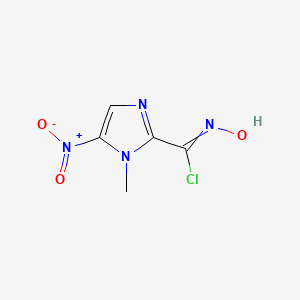
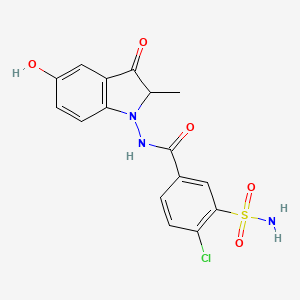
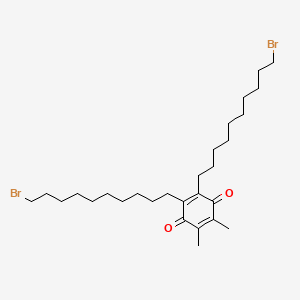

![5-Methyl-1-[(4-propan-2-ylphenyl)methyl]triazole-4-carboxylic acid](/img/structure/B15355257.png)
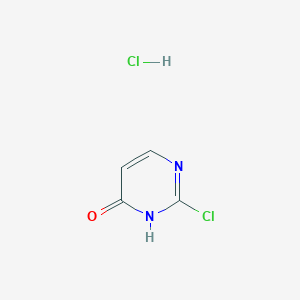
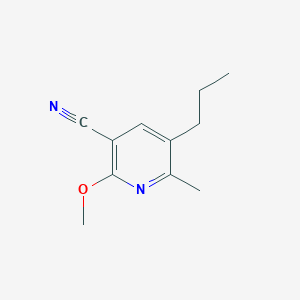
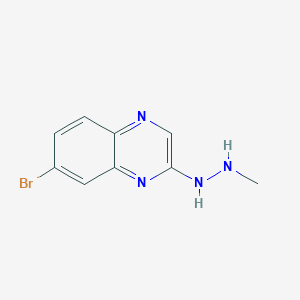
![Piperazine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-4-phenyl-](/img/structure/B15355301.png)
![methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]oxane-2-carboxylate](/img/structure/B15355307.png)
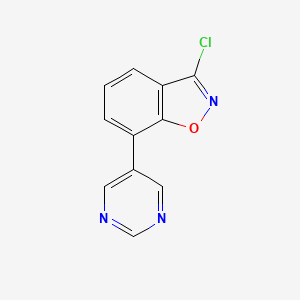
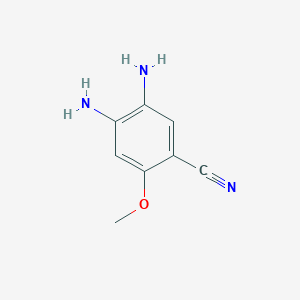
![1-[4-bromo-3-(cyclopropylmethoxy)phenyl]Ethanone](/img/structure/B15355325.png)
